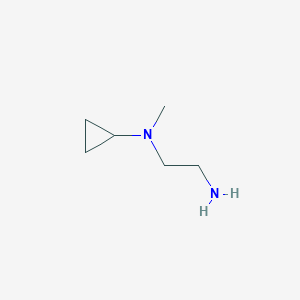

N-(2-aminoéthyl)-N-méthylcyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

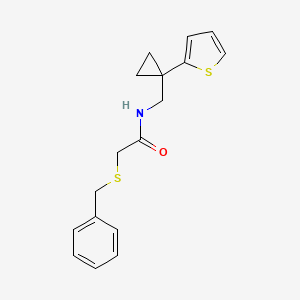

N-(2-aminoethyl)-N-methylcyclopropanamine (AEMC) is an organic compound that has been used in a variety of scientific research applications. This compound is a cyclopropanamine derivative, and is an important intermediate in the synthesis of other organic compounds. AEMC is also known as 2-aminoethylmethylcyclopropanamine, 2-aminoethyl-N-methylcyclopropane, or 2-aminoethylmethylcyclopropane. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents.

Applications De Recherche Scientifique

Matériaux d'adsorption pour l'élimination du formaldéhyde

Le formaldéhyde est un polluant atmosphérique intérieur courant, provenant des matériaux de construction et des produits ménagers. Les aérogels composites de cellulose modifiés par AEAPMDS ont été étudiés pour leur capacité d'adsorption du formaldéhyde . Le groupe –NH3+ protoné dans l'AEAPMDS réagit avec le formaldéhyde pour former une base de Schiff, l'éliminant efficacement de l'air. La quantité d'adsorption peut atteindre 9,52 mg/g, ce qui fait de ces aérogels des matériaux prometteurs pour la purification de l'air.

Aérogel de nanocristaux de cellulose sphériques modifiés par une amine (CNC)

L'AEAPMDS a été incorporé avec succès dans les aérogels de CNC via des liaisons C–O–Si. Ces aérogels sphériques présentent des propriétés uniques en raison du groupe amine introduit par l'AEAPMDS. Des applications potentielles incluent la délivrance de médicaments, la catalyse et l'ingénierie tissulaire .

Mécanisme D'action

Target of Action

The primary target of N-(2-aminoethyl)-N-methylcyclopropanamine is Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also the receptor for the SARS-CoV-2 virus, which causes COVID-19 .

Mode of Action

N-(2-aminoethyl)-N-methylcyclopropanamine interacts with ACE2 by binding to it, leading to a conformational change in ACE2 . This shift in ACE2 alters the residues that would bind the SARS-CoV S-glycoprotein, preventing viral attachment and entry . Furthermore, it may inhibit ACE2, preventing the constriction of coronary blood vessels and the eventual hypertrophy of myocytes and proliferation of vascular smooth muscle cells .

Biochemical Pathways

The compound’s interaction with ACE2 affects the renin-angiotensin system, a critical pathway in cardiovascular physiology . By inhibiting ACE2, it prevents the conversion of angiotensin II to angiotensin-(1-7), a vasodilator. This action can lead to an increase in vascular resistance and oxygen consumption .

Result of Action

The inhibition of ACE2 by N-(2-aminoethyl)-N-methylcyclopropanamine can lead to changes in blood pressure regulation and potentially provide a therapeutic effect in cardiovascular diseases . Additionally, by preventing the binding of the SARS-CoV-2 virus to ACE2, it could potentially inhibit viral entry and replication .

Propriétés

IUPAC Name |

N'-cyclopropyl-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(5-4-7)6-2-3-6/h6H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGOVRPYKWYEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126105-24-6 |

Source

|

| Record name | N-(2-aminoethyl)-N-methylcyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)